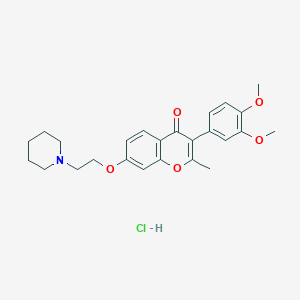
3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-piperidin-1-ylethoxy)chromen-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO5.ClH/c1-17-24(18-7-10-21(28-2)23(15-18)29-3)25(27)20-9-8-19(16-22(20)31-17)30-14-13-26-11-5-4-6-12-26;/h7-10,15-16H,4-6,11-14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDXWBWYBUNBQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCCCC3)C4=CC(=C(C=C4)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3-(3,4-Dimethoxyphenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one hydrochloride is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of neuroprotection, anti-inflammatory effects, and anticancer properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
1. Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of chromenone derivatives. One study indicated that compounds similar to this compound exhibit inhibition of acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain. This inhibition can help mitigate neurodegenerative diseases such as Alzheimer's disease by preventing the breakdown of acetylcholine .
Table 1: AChE Inhibition Potency of Related Compounds
| Compound Name | IC50 (μM) |
|---|---|
| Compound A | 0.27 |
| Compound B | 0.35 |
| Target Compound | TBD |
2. Anticancer Properties
The anticancer activity of chromenone derivatives has also been explored extensively. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, studies have shown that similar compounds can inhibit tumor growth in vitro and in vivo models by targeting specific cancer cell lines .
Case Study: Inhibition of Cancer Cell Proliferation
A study demonstrated that a related chromenone derivative significantly reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis and cell cycle arrest at the G2/M phase .
3. Anti-inflammatory Activity
Another noteworthy biological activity is the anti-inflammatory effect observed with this class of compounds. Chromenones have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory responses. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- AChE Inhibition : Compounds inhibit AChE activity leading to elevated levels of acetylcholine.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through modulation of Bcl-2 family proteins.
- Cytokine Modulation : Downregulation of inflammatory mediators.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


